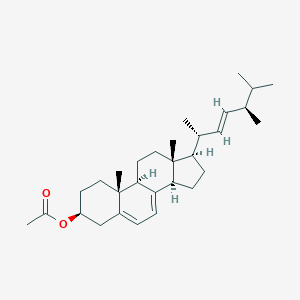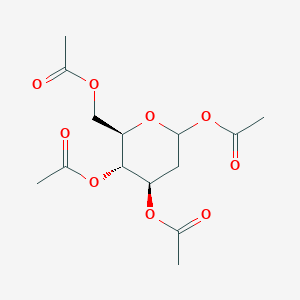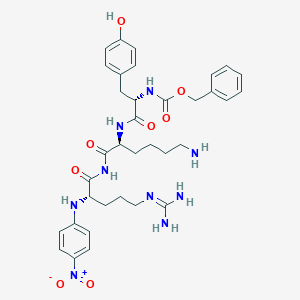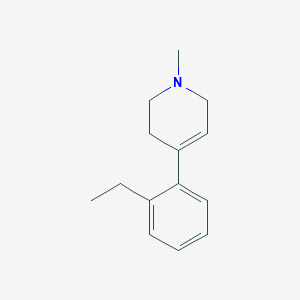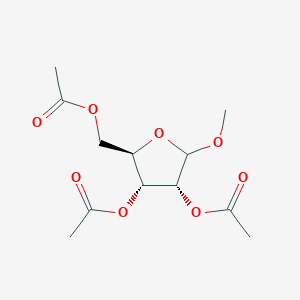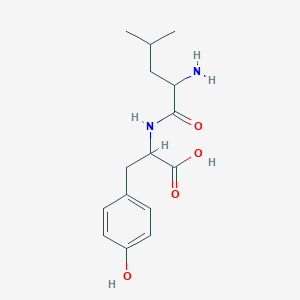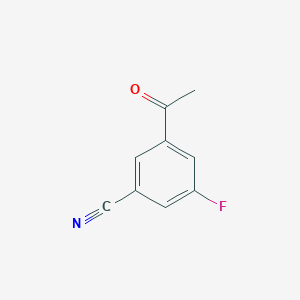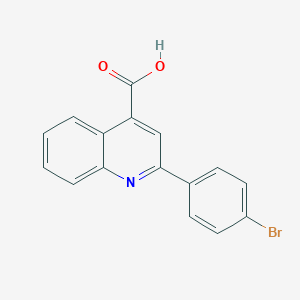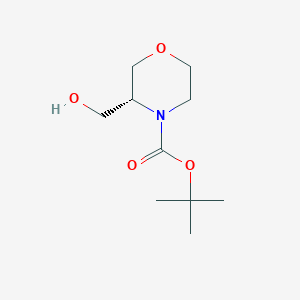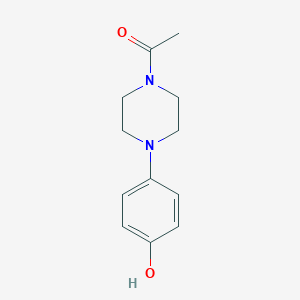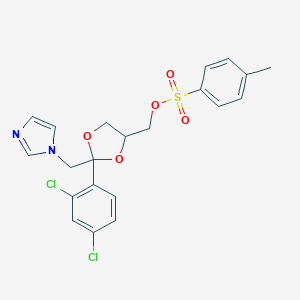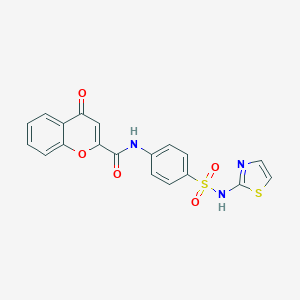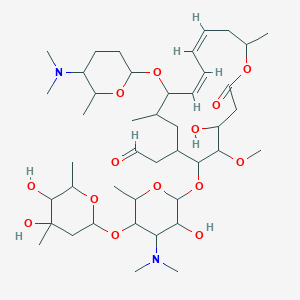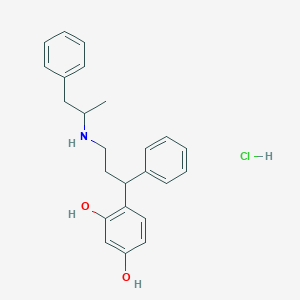
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride, also known as L-755,507, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating obesity, diabetes, and cardiovascular diseases. In
作用机制
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride selectively activates the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of the β3-adrenergic receptor increases lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat by burning fat. This leads to an increase in energy expenditure and a reduction in body weight.
生化和生理效应
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has several biochemical and physiological effects. It increases lipolysis and thermogenesis in adipose tissue, leading to an increase in energy expenditure and a reduction in body weight. It also improves insulin sensitivity and glucose tolerance, which can help in the treatment of diabetes. 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been shown to have a minimal effect on heart rate and blood pressure, making it a potentially safe treatment option for cardiovascular diseases.
实验室实验的优点和局限性
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has several advantages and limitations for lab experiments. Its selective activation of the β3-adrenergic receptor makes it a useful tool for studying the role of this receptor in adipose tissue and its potential as a therapeutic target for obesity and diabetes. However, its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride. One direction is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another direction is the investigation of the potential use of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride in combination with other drugs for the treatment of cardiovascular diseases. Additionally, the role of the β3-adrenergic receptor in other tissues and diseases, such as cancer, should be further explored.
合成方法
The synthesis of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride involves several steps. The first step is the protection of the hydroxyl group of 1,3-benzenediol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The second step is the reaction of the protected 1,3-benzenediol with 3-bromo-1-phenylpropane under basic conditions to form the intermediate compound. The third step involves the reduction of the intermediate compound with lithium aluminum hydride to obtain the desired product, 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride. The final step is the conversion of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride to its hydrochloride salt form.
科学研究应用
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been extensively studied for its potential use in treating obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity in animal models. In humans, 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been shown to increase energy expenditure and reduce body weight in obese individuals. It has also been shown to improve glucose tolerance and insulin sensitivity in patients with type 2 diabetes.
属性
CAS 编号 |
103849-39-4 |
|---|---|
产品名称 |
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride |
分子式 |
C24H28ClNO2 |
分子量 |
397.9 g/mol |
IUPAC 名称 |
4-[1-phenyl-3-(1-phenylpropan-2-ylamino)propyl]benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C24H27NO2.ClH/c1-18(16-19-8-4-2-5-9-19)25-15-14-22(20-10-6-3-7-11-20)23-13-12-21(26)17-24(23)27;/h2-13,17-18,22,25-27H,14-16H2,1H3;1H |
InChI 键 |
QLGFHIADXZUDML-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=C(C=C(C=C3)O)O.Cl |
规范 SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=C(C=C(C=C3)O)O.Cl |
同义词 |
1,3-Benzenediol, 4-(3-((1-methyl-2-phenylethyl)amino)-1-phenylpropyl)- , hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



